molecular formula C10H10N4O2S B1604711 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 29527-36-4

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1604711
CAS No.: 29527-36-4
M. Wt: 250.28 g/mol
InChI Key: JNZXGFSUVHHLKG-UHFFFAOYSA-N
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Description

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an ethyl group at the 4-position, a nitrophenyl group at the 5-position, and a thiol group at the 3-position of the triazole ring. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of research.

Biochemical Analysis

Biochemical Properties

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . For example, it has been reported to inhibit the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol has been observed to inhibit the proliferation of microbial cells by disrupting their cell membrane integrity and interfering with essential metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, dipole interactions, and hydrophobic interactions . For instance, its inhibition of lanosterol 14α-demethylase is achieved by occupying the enzyme’s active site, thereby blocking the conversion of lanosterol to ergosterol . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light . Long-term studies have shown that 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its degradation products may also contribute to its overall biological activity and potential side effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases disproportionately . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and uptake transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation . The distribution of 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol within tissues is also affected by its lipophilicity and ability to cross biological barriers, such as the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the presence of a nitro group in its structure may facilitate its localization to mitochondria, where it can exert its effects on mitochondrial function and apoptosis . Additionally, 4-ethyl-5-(4-nitrophenyl)-4h-1,2,4-triazole-3-thiol can undergo phosphorylation and ubiquitination, which regulate its stability and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Thioethers or acylated products.

Scientific Research Applications

4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol

Comparison

Compared to similar compounds, 4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both an ethyl group and a nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its antimicrobial properties and make it a valuable compound for further research .

Properties

IUPAC Name

4-ethyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-13-9(11-12-10(13)17)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXGFSUVHHLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352447
Record name 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29527-36-4
Record name 4-Ethyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 3
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 4
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 5
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol
Reactant of Route 6
4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol

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